2-Fluorobenzenesulfonamide
Overview
Description
2-Fluorobenzenesulfonamide is a chemical compound that has been studied for its potential in various pharmaceutical applications. It is a derivative of benzenesulfonamide with a fluorine atom introduced at the ortho position. This structural modification has been found to enhance the selectivity and potency of the compound in inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory and pain relief medications .
Synthesis Analysis
The synthesis of 2-fluorobenzenesulfonamide derivatives has been explored in the context of developing selective COX-2 inhibitors. For instance, the compound 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, identified as JTE-522, was synthesized and found to be a potent and selective COX-2 inhibitor, currently in phase II clinical trials . Additionally, N-fluorobenzenesulfonimide (NFSI) has been used as a reagent in various fluorination reactions, indicating the versatility of fluorobenzenesulfonamide derivatives in synthetic chemistry .
Molecular Structure Analysis
The introduction of fluorine atoms into the benzenesulfonamide structure has been shown to significantly affect the binding potency of these compounds to various enzymes. For example, tetrafluorobenzenesulfonamides have demonstrated nanomolar binding potency toward carbonic anhydrase isozymes, with fluorinated compounds showing higher binding potency than non-fluorinated ones . The crystal structures of these compounds in complex with different isozymes have been determined, providing insights into their molecular interactions and binding affinities .
Chemical Reactions Analysis
Fluorobenzenesulfonamide derivatives have been utilized in a variety of chemical reactions. The use of NFSI has been reported in the ortho-fluorination of 2-arylbenzothiazoles, showcasing a practical method to synthesize valuable fluorinated products . NFSI has also been employed as an electrophilic nitrogen source in the Pd-catalyzed diamination of unactivated alkenes, leading to the formation of cyclic diamine derivatives . These studies highlight the reactivity of fluorobenzenesulfonamide derivatives in facilitating diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluorobenzenesulfonamide derivatives are influenced by the presence of the fluorine atom. The binding of 4-fluorobenzenesulfonamide to carbonic anhydrases has been studied using NMR spectroscopy, revealing that the inhibitor binds as an anion at the active site and induces significant reorganization of the protein's tertiary structure . The introduction of fluorine atoms has also been shown to enhance the selectivity and potency of these compounds as enzyme inhibitors, which is a desirable property for the development of pharmaceutical agents .
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors : 2-Fluorobenzenesulfonamide derivatives, specifically 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds show promise in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Complex Studies : The interaction of 4-fluorobenzenesulfonamide with human carbonic anhydrases has been explored using NMR spectroscopy. This study provides insights into the stoichiometry and dynamics of enzyme-inhibitor complexes, which are relevant in understanding enzyme function and inhibition (Dugad & Gerig, 1988).
Enantioselective Fluorination in Organic Chemistry : 2-Fluorobenzenesulfonamide derivatives have been employed in the enantioselective fluorination of 2-oxindoles, facilitated by chiral palladium complexes. This process is important in the synthesis of various organic compounds with potential pharmaceutical applications (Wang et al., 2014).
Synthesis of Fluorine-18 Labeled Compounds : 2-Fluorobenzenesulfonamide derivatives have been used in the synthesis of fluorine-18 labeled compounds, which are significant in the development of β-cell imaging agents for diabetes research (Shiue et al., 2001).
Novel Synthesis Methods : Innovative methods for synthesizing 2-chloro enesulfonamides using N-chloro-N-fluorobenzenesulfonamides have been developed, demonstrating the versatility of 2-fluorobenzenesulfonamide in organic synthesis (Zhao et al., 2017).
Investigations in Coordination Chemistry : The preparation and characterization of new platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide have been explored. This research is significant in the field of coordination chemistry and the development of novel compounds (Amim et al., 2008).
Aminochlorination of Alkenes : The aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide has been developed, showcasing the compound's importance in organic synthesis and the creation of diverse chemical structures (Pu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLBWYLZCQOPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184110 | |
Record name | 2-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzenesulfonamide | |
CAS RN |
30058-40-3 | |
Record name | 2-Fluorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030058403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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